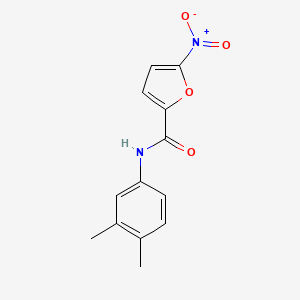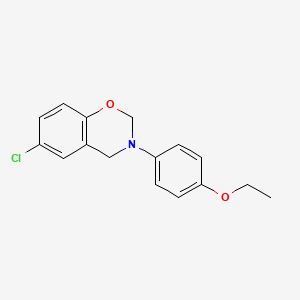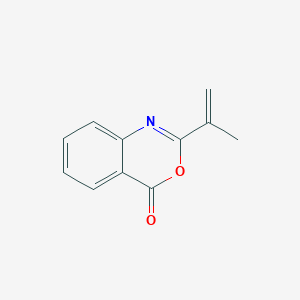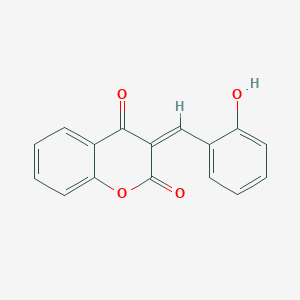![molecular formula C18H25N3O4 B5647210 3-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5647210.png)
3-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic systems often involves multi-step chemical reactions that start from basic acetoacetic esters to form complex molecules with potential bioactivity. For instance, the preparation of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate serves as a foundation for synthesizing N3-protected heterocycles, illustrating the intricate steps involved in constructing complex structures similar to the compound of interest (Lovro Selič et al., 1997).
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, highlights the significance of stereochemistry in determining activity and selectivity. For instance, the (R)-5-Methoxymethyl-3-(1H-pyrrol-1-yl)-2-oxazolidinone shows high potency due to its specific stereochemical arrangement, indicating the crucial role of molecular architecture in the function of these molecules (A. Mai et al., 2002).
Chemical Reactions and Properties
The reactivity of 5-dialkylamino-4-pyrrolin-3-ones under photooxygenation to produce functionalized ureas and cyclization to 2-oxazolidinones showcases the diverse chemical transformations applicable to this family of compounds. Such reactions underline the versatility and potential chemical utility of structures related to our compound of interest (I. Erden et al., 2008).
Physical Properties Analysis
The analysis of crystal structures of related 2-amino-1,3-oxazolidin-4-one derivatives provides insight into the physical characteristics, such as bond distances and angles, that influence the stability and reactivity of these molecules. Such studies reveal the impact of the exo-anomeric effect on stability, offering a deeper understanding of the physical underpinnings of compounds within this chemical class (V. Bertolasi et al., 1990).
Chemical Properties Analysis
The synthesis and antibacterial screening of novel oxazolidinone derivatives, including those with a thieno-pyridine ring system, demonstrate the chemical properties and potential applications of this compound family. The development of compounds with significant antibacterial activity highlights the relevance of oxazolidinone derivatives in medicinal chemistry and their chemical properties that contribute to biological activity (Mukunda R. Patekar et al., 2022).
Propriétés
IUPAC Name |
3-[2-[(3S,4R)-3-(dimethylamino)-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-19(2)16-11-21(17(22)12-20-8-9-25-18(20)23)10-15(16)13-4-6-14(24-3)7-5-13/h4-7,15-16H,8-12H2,1-3H3/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXQBLUTJYQGFX-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CN(CC1C2=CC=C(C=C2)OC)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5647206.png)
![N-[4-(diethylamino)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5647217.png)

![N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5647223.png)
![5-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5647231.png)
![3-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5647236.png)
![N-biphenyl-2-yl-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5647240.png)
![(3R*,4S*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-(5-methyl-2-furyl)pyrrolidin-3-amine](/img/structure/B5647243.png)